molecular formula C8H9NO2 B11921134 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone

1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone

Cat. No.: B11921134
M. Wt: 151.16 g/mol
InChI Key: KNPOISHUVMNSIA-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-[5-(hydroxymethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H9NO2/c1-6(11)8-3-2-7(5-10)4-9-8/h2-4,10H,5H2,1H3

InChI Key

KNPOISHUVMNSIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone typically involves the reaction of 2-acetylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Biological Activity

Introduction

1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C8H9NO
  • Molecular Weight : 151.16 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)C1=CN=C(C=C1)C(CO)=O

Physical Properties

PropertyValue
Boiling Point215 °C
Melting PointNot available
SolubilitySoluble in water and organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by Johari et al. (2023) evaluated the in vitro activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimal inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent against resistant strains .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in various cancer cell types through the activation of caspase pathways.

Research Findings: Cytotoxic Effects

In a study published in the journal "Biomed Research International," the cytotoxic activity of this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group enhances hydrogen bonding with cellular receptors, potentially inhibiting key enzymatic pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar pyridine derivatives was conducted.

CompoundMIC (µg/mL)IC50 (µM)
This compound3215
Pyridine Derivative A6425
Pyridine Derivative B12830

This table illustrates that this compound exhibits superior antimicrobial and cytotoxic activities compared to other pyridine derivatives.

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